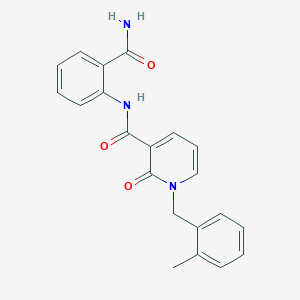

![molecular formula C20H23N3O4S2 B2497562 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-60-1](/img/structure/B2497562.png)

2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves initial reactions with different organic reagents to create novel compounds. For example, novel thiophene derivatives were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents. The structures of the newly synthesized compounds were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals a complex arrangement of atoms, leading to various chemical properties and biological activities. For instance, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized, showcasing different molecular conformations and modes of supramolecular aggregation (Sagar et al., 2018).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with a variety of active methylene reagents to yield pyran, pyridine, and pyridazine derivatives, illustrating the chemical versatility of thiophene derivatives (Mohareb et al., 2004).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. The synthesis and crystal structure analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided valuable insights into the compound's physical properties, including its crystalline structure and hydrogen bonding patterns (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity, stability, and the ability to undergo specific reactions, are influenced by their molecular structure. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid demonstrated the compound's reactivity and provided insights into its potential applications in synthesizing complex heterocyclic compounds (Vasilin et al., 2015).

科学的研究の応用

Heterocyclic Synthesis

2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the compound's versatility in creating a wide range of heterocyclic structures with potential applications in medicinal chemistry and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antiviral Research

The compound's derivative, specifically 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxamide, has been explored for antiviral applications. In a study, it was used to synthesize new compounds that were tested and found active against influenza A neuraminidase virus (H3N2), indicating its potential in antiviral drug development (El-All, Atta, Roaiah, Awad, & Abdalla, 2016).

Antibacterial and Antifungal Activities

Another research avenue involves the synthesis of pyridine derivatives starting from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with significant antibacterial and antifungal activities. This highlights the role of this compound derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).

Antitumor and Antibacterial Agents

The compound's framework has also been utilized in synthesizing thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing potent antitumor and antibacterial activities. These findings underscore the potential of such derivatives in cancer and infection treatment, demonstrating the broad applicability of this compound in therapeutic research (Hafez, Alsalamah, & El-Gazzar, 2017).

作用機序

While there are no direct studies found on the mechanism of action of this specific compound, the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

将来の方向性

特性

IUPAC Name |

2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c21-18(24)17-15-5-1-2-6-16(15)28-20(17)22-19(25)13-7-9-14(10-8-13)29(26,27)23-11-3-4-12-23/h7-10H,1-6,11-12H2,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLYDDMGWPWFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)